Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a cinnamamide group, and a methoxyphenyl group
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities . They have shown a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multiple steps. One common approach is the reaction of 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Thiophene derivatives
Scientific Research Applications
Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate has shown promise in various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-cinnamamido-4-(4-methoxyphenyl)thiophene-3-carboxylate is unique due to its specific structural features. Similar compounds include:
Cinnamic acid derivatives: These compounds share the cinnamamide group but differ in their core structures.
Thiophene derivatives: These compounds contain the thiophene ring but may have different substituents.
Methoxyphenyl compounds: These compounds have the methoxyphenyl group but lack the cinnamamide or thiophene components.
In comparison, this compound's combination of these functional groups provides unique chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-3-28-23(26)21-19(17-10-12-18(27-2)13-11-17)15-29-22(21)24-20(25)14-9-16-7-5-4-6-8-16/h4-15H,3H2,1-2H3,(H,24,25)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMMJBOIOYWVNG-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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